Imidazolidinetrione, bis[(nitrooxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidinetrione, bis[(nitrooxy)methyl]- is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidinetriones, which are characterized by a five-membered ring containing three carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, bis[(nitrooxy)methyl]- typically involves the quaternization of N-methylimidazole, followed by nitration and metathesis reactions . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of nitrooxy groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazolidinetrione, bis[(nitrooxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrooxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Imidazolidinetrione, bis[(nitrooxy)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Wirkmechanismus
The mechanism by which imidazolidinetrione, bis[(nitrooxy)methyl]- exerts its effects involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical reactions. The pathways involved often include oxidation-reduction cycles and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2,4,5-imidazolidinetrione: Similar structure but lacks the nitrooxy groups.
1-Methyl-2-imidazolidinone: Contains a similar imidazolidinone ring but with different functional groups.
Hydantoin: Another imidazolidinone derivative with distinct properties.
Uniqueness
Imidazolidinetrione, bis[(nitrooxy)methyl]- is unique due to the presence of nitrooxy groups, which enhance its reactivity and potential applications. This makes it more versatile compared to similar compounds that lack these functional groups.
Eigenschaften
CAS-Nummer |
870539-03-0 |
---|---|
Molekularformel |
C5H4N4O9 |
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
[3-(nitrooxymethyl)-2,4,5-trioxoimidazolidin-1-yl]methyl nitrate |
InChI |
InChI=1S/C5H4N4O9/c10-3-4(11)7(2-18-9(15)16)5(12)6(3)1-17-8(13)14/h1-2H2 |
InChI-Schlüssel |
SFBVQJBVFANVLH-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=O)C(=O)N(C1=O)CO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.